Cas no 1513764-05-0 (2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid)

2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of both an imidazole ring and a fluoroacetic acid moiety enhances its reactivity, making it a valuable intermediate for synthesizing biologically active compounds. The ethyl substitution at the imidazole nitrogen improves stability and solubility in organic solvents, facilitating further functionalization. The fluorine atom introduces electron-withdrawing properties, which can influence binding affinity and metabolic stability in drug design. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its structural versatility. High purity grades ensure consistent performance in synthetic applications.
2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid structure
1513764-05-0 structure
Product name:2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
CAS No:1513764-05-0
MF:C7H9FN2O2
MW:172.156965017319
CID:5745854
PubChem ID:79366697

2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroaceticacid
    • AKOS017920110
    • 1513764-05-0
    • 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
    • CS-0344232
    • EN300-1138390
    • 1H-Imidazole-2-acetic acid, 1-ethyl-α-fluoro-
    • 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
    • Inchi: 1S/C7H9FN2O2/c1-2-10-4-3-9-6(10)5(8)7(11)12/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: LBVIEVZVMIZVCJ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1=NC=CN1CC

Computed Properties

  • Exact Mass: 172.06480570g/mol
  • Monoisotopic Mass: 172.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 347.8±32.0 °C(Predicted)
  • pka: 1.32±0.10(Predicted)

2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138390-2.5g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1138390-0.1g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1138390-0.25g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1138390-5g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1138390-10g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1138390-1g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1138390-0.05g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1138390-0.5g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1138390-1.0g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0
1g
$1643.0 2023-06-09
Enamine
EN300-1138390-10.0g
2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid
1513764-05-0
10g
$7065.0 2023-06-09

Additional information on 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid

2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic Acid: A Comprehensive Overview

The compound 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid, identified by the CAS number 1513764-05-0, is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound is a derivative of imidazole, a heterocyclic aromatic compound, and incorporates a fluoroacetic acid moiety, which contributes to its unique chemical properties. The integration of these structural elements makes it a subject of interest for researchers exploring novel therapeutic agents and advanced chemical systems.

The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid involves a series of carefully designed reactions that highlight the importance of stereochemistry and functional group compatibility. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, ensuring high purity and reproducibility. The use of transition metal catalysts and microwave-assisted synthesis techniques has further streamlined the production process, making it more accessible for large-scale applications.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies. Researchers have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting its role in the development of treatments for metabolic disorders. Additionally, studies have explored its anti-inflammatory and antioxidant properties, which could be leveraged in the creation of novel therapeutic agents targeting chronic diseases such as diabetes and neurodegenerative conditions.

The structural uniqueness of 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property opens avenues for its application in catalysis, sensing technologies, and the development of new materials with tailored electronic properties.

In terms of environmental impact, recent studies have focused on the biodegradability and toxicity profiles of this compound. Understanding its behavior in natural ecosystems is crucial for ensuring its safe use in industrial and medical applications. Findings indicate that under specific conditions, the compound exhibits moderate biodegradability, which aligns with current sustainability goals in the chemical industry.

The integration of computational chemistry tools has significantly enhanced our understanding of the molecular interactions governing the properties of 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid. Quantum mechanical calculations have provided insights into its electronic structure, enabling predictions about its reactivity and stability under various conditions. These computational approaches complement experimental studies, offering a holistic view of the compound's behavior.

Looking ahead, collaborative efforts between chemists, biologists, and material scientists are expected to unlock new applications for this compound. Its versatility as a building block in organic synthesis positions it as a valuable asset in drug discovery pipelines and advanced material development projects. As research continues to uncover its full potential, 2-(1-Ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid stands at the forefront of innovation in modern chemistry.

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